7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyridine derivative with a suitable hydrazine compound, followed by cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3
Properties
Molecular Formula |
C8H6BrN3O2 |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
7-bromo-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H6BrN3O2/c1-3-4(9)2-5-6(10-3)12-8(14)7(13)11-5/h2H,1H3,(H,11,13)(H,10,12,14) |
InChI Key |
SNEXVAWIDULMII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)NC(=O)C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.